

ZN148: A Comprehensive Analysis of its Metallo- β -Lactamase Inhibitory Spectrum and Mechanism

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Compound of Interest

Compound Name: ZN148

Cat. No.: B15605679

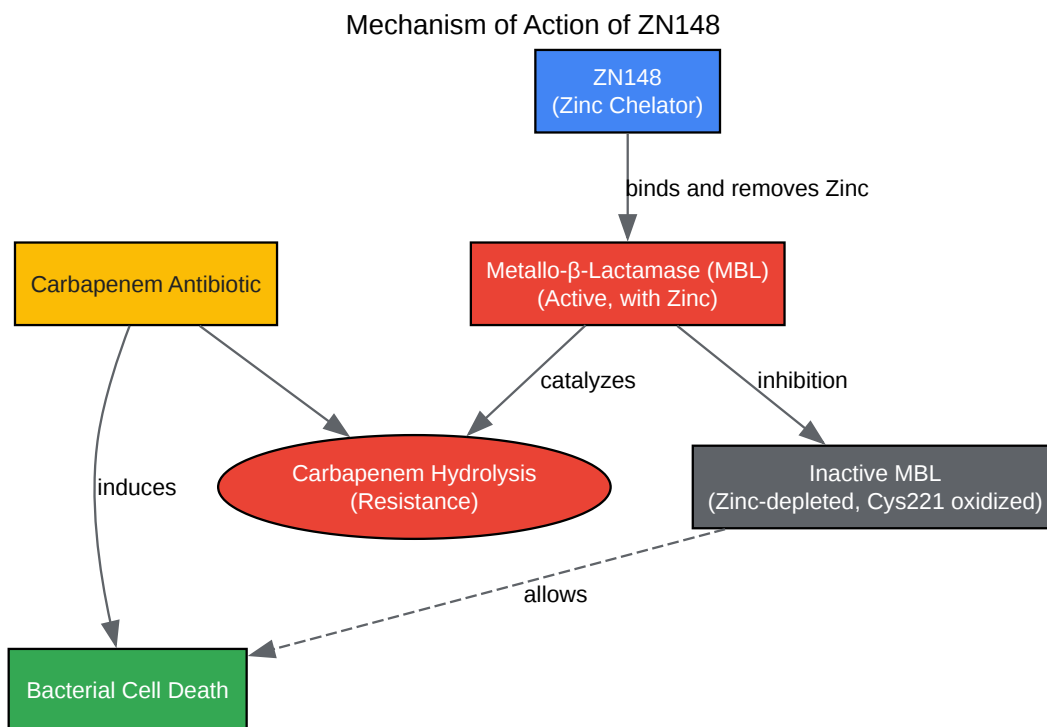
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OSLO, Norway – This technical guide provides an in-depth analysis of **ZN148**, a novel, synthetic metallo- β -lactamase (MBL) inhibitor currently in Phase 1 clinical development.[1] **ZN148** acts as a zinc-chelating agent, effectively reversing carbapenem resistance in a broad range of Gram-negative pathogens.[2][3][4] This document, intended for researchers, scientists, and drug development professionals, details the spectrum of activity, mechanism of action, and key experimental findings for **ZN148**.

Core Mechanism of Action

ZN148 functions by inhibiting metallo- β -lactamases, enzymes that confer resistance to carbapenem antibiotics by hydrolyzing their β -lactam ring. The inhibitory action of **ZN148** is achieved through chelation and removal of zinc ions from the MBL active site, a process that has been shown to be time-dependent.[2][3][4] Evidence suggests a largely irreversible mechanism of inhibition, as the addition of exogenous zinc only partially restores MBL activity.[2][3][4] Further molecular modeling and mass spectrometry analyses indicate a potential oxidation of the active site cysteine residue (Cys221) following zinc removal.[2][3][4]



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*Mechanism of **ZN148** action.*

Spectrum of Activity

ZN148 demonstrates significant potentiation of carbapenems against a wide array of MBL-producing Gram-negative bacteria. Its primary activity is against Enterobacterales, with demonstrated efficacy in restoring susceptibility to meropenem, doripenem, and imipenem.

Table 1: In Vitro Activity of Meropenem in Combination with **ZN148** (50 μ M) against MBL-Producing Enterobacterales

Organism	Number of Strains	Meropenem MIC Alone (mg/L)	Meropenem + ZN148 MIC (mg/L)
E. coli	112	≥64 (MIC90)	0.5 (MIC90)
K. pneumoniae	112	≥64 (MIC90)	0.5 (MIC90)
Other Enterobacterales	10	-	-
All Enterobacterales	234	≥64 (MIC90)	0.5 (MIC90)

Data extracted from Samuelsen et al., 2020.[2]

In a large international collection of 234 MBL-producing clinical Enterobacterales strains, the combination of meropenem with 50 µM **ZN148** restored clinical susceptibility (MIC ≤2 mg/liter) in over 98% of the isolates.[2][3][4]

Table 2: In Vitro Activity of Doripenem and Imipenem in Combination with ZN148 (50 µM)

Organism	Carbapenem	Number of Strains	Carbapenem MIC Alone	Carbapenem + ZN148 MIC
E. coli	Doripenem	87	-	-
K. pneumoniae	Doripenem	85	-	-
E. coli	Imipenem	87	-	-
K. pneumoniae	Imipenem	85	-	-

Detailed MIC values were presented graphically in the source material. The combination consistently and significantly reduced the MICs for both doripenem and imipenem against the tested strains.[2]

The effectiveness of **ZN148** is less pronounced against *P. aeruginosa* and *A. baumannii*, potentially due to differences in outer membrane permeability or the presence of efflux pumps. [3]

In Vivo Efficacy

The therapeutic potential of **ZN148** has been demonstrated in a murine neutropenic peritonitis model. In this model, co-administration of **ZN148** (10 mg/kg) with meropenem (33 mg/kg) significantly reduced the bacterial load of a meropenem-resistant NDM-1-producing *Klebsiella pneumoniae* strain in both peritoneal fluid and blood compared to meropenem treatment alone. [\[2\]](#)[\[3\]](#)

Selectivity and Toxicological Profile

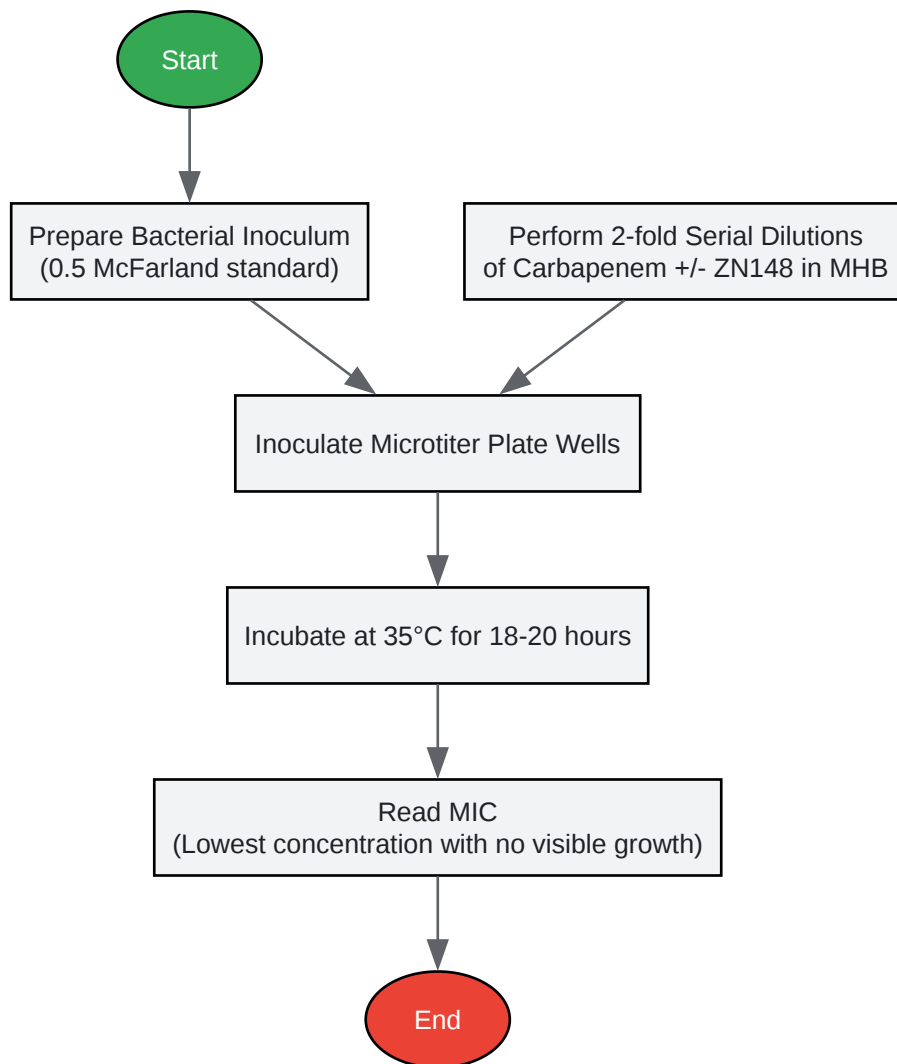
ZN148 exhibits a favorable safety profile. It shows no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 μ M, indicating selectivity for bacterial MBLs. [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Furthermore, no acute toxicity was observed in a mouse model with cumulative dosages up to 128 mg/kg. [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) **ZN148** itself does not possess any intrinsic antibacterial activity at concentrations up to 500 μ M. [\[3\]](#)

Experimental Protocols

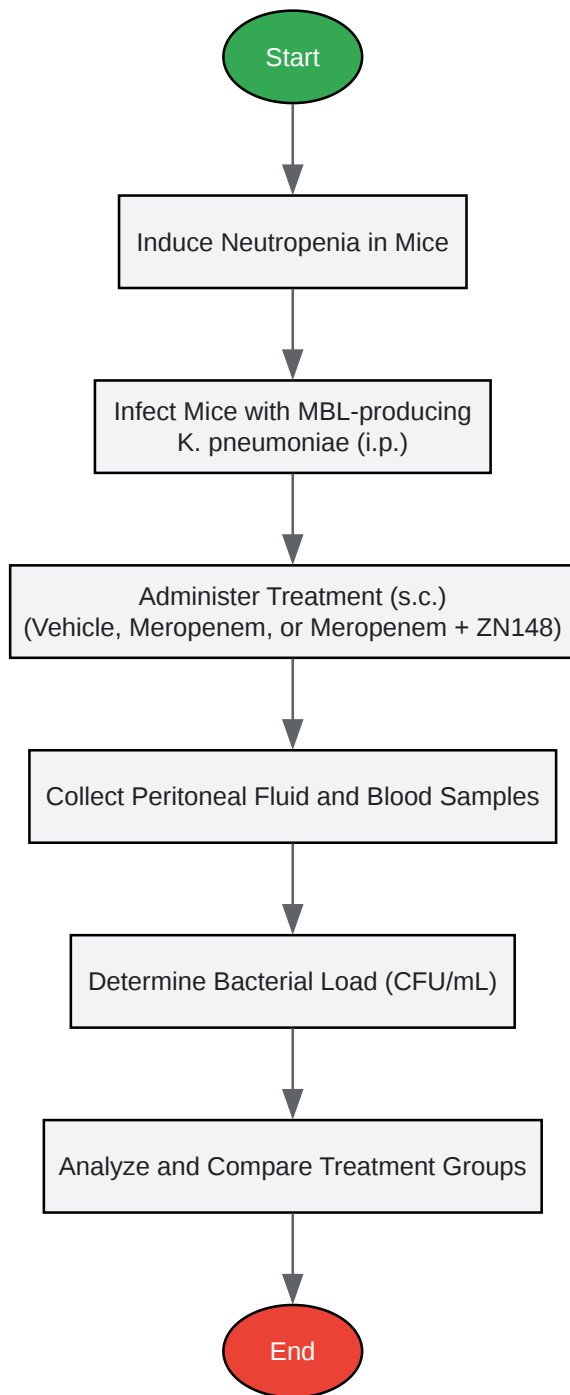
Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of carbapenems alone and in combination with **ZN148** were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [\[3\]](#)

Workflow for Antimicrobial Susceptibility Testing



Workflow for In Vivo Efficacy Testing

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